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An In-Depth Technical Guide to Au-Sn Solid-State Diffusion Kinetics

Introduction
The gold-tin (Au-Sn) system is of paramount importance in the microelectronics industry,

particularly for high-reliability and high-temperature applications such as die attach, hermetic

sealing, and flip-chip bonding.[1] The eutectic alloy, Au-80Sn-20 (wt.%), with its relatively low

melting point of 280°C, offers excellent mechanical strength, creep resistance, and thermal

conductivity.[1][2] Unlike liquid-state soldering, solid-state diffusion is a critical phenomenon

that governs the long-term reliability and microstructural evolution of Au-Sn interconnects at

operational temperatures.

This technical guide provides a comprehensive overview of the core principles of Au-Sn solid-

state diffusion kinetics. It is intended for researchers, materials scientists, and professionals in

semiconductor packaging and drug development (where microfluidic and implantable devices

may utilize such bonding) who require a deep understanding of the intermetallic compound

(IMC) formation, growth kinetics, and the experimental methodologies used for their

characterization.

Fundamentals of Au-Sn Solid-State Diffusion
Solid-state diffusion in the Au-Sn system involves the migration of gold and tin atoms across

the interface between the two materials at temperatures below the eutectic point (280°C). This

process leads to the formation of a sequence of intermetallic compound (IMC) layers.
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The growth of these IMC layers is typically a diffusion-controlled process, meaning the rate of

growth is limited by the diffusion of atomic species through the already-formed layers.[3]

Consequently, the thickness of the IMC layer (W) often follows a parabolic relationship with

time (t), as described by the equation:

W² = k * t or W = (k * t)⁰.⁵

Where k is the parabolic growth rate constant. The temperature dependence of this growth

constant typically follows an Arrhenius relationship, allowing for the determination of the

activation energy (Q) for the growth process.

Intermetallic Compound (IMC) Formation and
Growth Kinetics
At the interface of a Au/Sn diffusion couple, a series of IMCs form in a sequence dictated by the

Au-Sn phase diagram.[1] Even at room temperature, significant interdiffusion occurs, leading to

the formation of AuSn, AuSn₂, and AuSn₄.[3][4] The number of phases present in the

interdiffusion zone tends to decrease as the annealing temperature is lowered.[5]

The primary IMCs observed in solid-state diffusion studies are:

Au₅Sn (ζ'): Forms in Au-rich configurations.[6]

AuSn (δ): A non-stoichiometric compound.[2]

AuSn₂ (ε)

AuSn₄ (η)

Studies have shown that the growth of these phases can be rapid, even at ambient

temperatures.[5] The AuSn₄ layer, in particular, often grows significantly thicker than the AuSn

and AuSn₂ layers in Sn-rich diffusion couples.[5]

Below is a diagram illustrating the typical sequence of intermetallic layer formation in a solid-

state reaction between gold and tin.
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Caption: IMC layer formation sequence at a Au/Sn interface.

Quantitative Kinetic Data
The growth kinetics of Au-Sn IMCs are highly dependent on temperature and the physical

nature of the diffusion couple (e.g., bulk materials vs. electroplated thin films).[4] The growth

rate in electroplated couples is often higher due to the smaller grain size, which enhances the

contribution of grain boundary diffusion.[4]
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Phase Temperature
Growth Rate
Constant (k)

Activation
Energy (Q)

Notes

AuSn Room Temp
3.8 × 10⁻¹⁵

cm²/s[3]
-

Growth follows a

near-parabolic

t⁰.⁵ law.[3]

AuSn₄ 393 K (120°C)
Thicker than

AuSn & AuSn₂[5]
-

Layer thickness

is ~6x that of

AuSn₂ and

AuSn.[5]

AuSn₄ 473 K (200°C)
Thicker than

AuSn & AuSn₂[5]
-

Layer thickness

is ~4x that of

AuSn₂ and

AuSn.[5]

(Ni,Au)₃Sn₂ 433 K (160°C) - 81.8 kJ/mol[7]

In AuSn20/Ni

system, growth is

diffusion-

controlled.[7]

The Kirkendall Effect and Void Formation
A critical aspect of Au-Sn diffusion is the significant difference in the diffusion rates of the two

species. Gold diffuses much more rapidly into tin than tin diffuses into gold.[8] This

phenomenon, known as the Kirkendall effect, results in a net flux of atoms from the Au side to

the Sn side, which is balanced by a net flux of vacancies in the opposite direction.[9]

These vacancies can coalesce to form microscopic pores, or Kirkendall voids, at or near the

original interface.[9][10] In the Au-Sn system, these voids often form within the AuSn₄ phase or

near the Au/AuSn interface.[8][10][11] The formation of these voids is a major reliability

concern, as they can act as stress concentration sites, leading to mechanical failure of the

solder joint.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

http://lab.semi.ac.cn/download/0.5742099265472769.pdf
http://lab.semi.ac.cn/download/0.5742099265472769.pdf
https://www.researchgate.net/publication/229363023_Kinetics_of_reactive_diffusion_between_Au_and_Sn_during_annealing_at_solid-state_temperatures
https://www.researchgate.net/publication/229363023_Kinetics_of_reactive_diffusion_between_Au_and_Sn_during_annealing_at_solid-state_temperatures
https://www.researchgate.net/publication/229363023_Kinetics_of_reactive_diffusion_between_Au_and_Sn_during_annealing_at_solid-state_temperatures
https://www.researchgate.net/publication/229363023_Kinetics_of_reactive_diffusion_between_Au_and_Sn_during_annealing_at_solid-state_temperatures
https://tnmsc.csu.edu.cn/EN/Y2017/V27/I5/1199
https://tnmsc.csu.edu.cn/EN/Y2017/V27/I5/1199
https://nanoheat.stanford.edu/wp-content/uploads/2020/09/Hazra_InterPACK_metal_overflow_2020.pdf
https://en.wikipedia.org/wiki/Kirkendall_effect
https://en.wikipedia.org/wiki/Kirkendall_effect
https://www.researchgate.net/figure/nterdiffusion-zone-developed-in-a-Au-Sn-diffusion-couple-after-30-days-at-room_fig3_251399615
https://nanoheat.stanford.edu/wp-content/uploads/2020/09/Hazra_InterPACK_metal_overflow_2020.pdf
https://www.researchgate.net/figure/nterdiffusion-zone-developed-in-a-Au-Sn-diffusion-couple-after-30-days-at-room_fig3_251399615
https://www.researchgate.net/publication/254790124_Intermetallic_growth_and_Kirkendall_effect_manifestations_in_CuSn_and_AuSn_diffusion_couples
https://calce.umd.edu/solder-joint-voids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14725494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial State (t=0)

After Diffusion (t>0)

Au Sn Original
Interface

Au Au-Sn IMCs Sn Kirkendall
Voids

Au Flux >>> Sn Flux <

<<< Vacancy Flux

Click to download full resolution via product page

Caption: The Kirkendall effect in the Au-Sn system.

Experimental Protocols
The study of solid-state diffusion kinetics relies on carefully controlled experiments. The

primary methodology involves the use of diffusion couples.

Diffusion Couple Preparation
A diffusion couple is created by bringing pure gold and pure tin into intimate contact. Several

methods are employed:

Bulk Couples: Plates of pure Au and Sn are mechanically clamped together and annealed.

This method was used to study IMC formation at 185°C.[6]

Electroplated Couples: Thin layers of Au and Sn are sequentially electroplated onto a

substrate. This technique is common for studying thin-film interactions.[4]
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Diffusion Bonding: Sandwich structures, such as Sn/Au/Sn, are prepared by a diffusion

bonding technique under controlled temperature and pressure.[5][13]

Isothermal Annealing
Once prepared, the diffusion couples are isothermally annealed at specific temperatures below

the eutectic point for various durations. Annealing is typically performed in an oil bath with

silicone oil or in a furnace with a controlled atmosphere (e.g., H₂-purged) to prevent oxidation,

especially of tin.[3][5] Temperatures can range from room temperature to just below the eutectic

temperature (e.g., 120°C, 200°C).[5]

Characterization Techniques
After annealing, the samples are sectioned, polished, and analyzed to determine the thickness

and composition of the newly formed IMC layers.

Scanning Electron Microscopy (SEM): Used to visualize the cross-section of the diffusion

couple, revealing the morphology and thickness of the different IMC layers.[6]

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) / Electron Probe Microanalysis (EPMA):

Coupled with SEM, these techniques provide quantitative elemental analysis, allowing for the

identification of the stoichiometry of each IMC phase.[14]

X-ray Diffraction (XRD): Used to determine the crystal structure of the phases present in the

diffusion zone, confirming the identity of the IMCs.[3]

The workflow for a typical diffusion study is outlined below.
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Caption: Experimental workflow for Au-Sn diffusion studies.

Conclusion
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The solid-state diffusion kinetics of the Au-Sn system are characterized by the rapid, diffusion-

controlled growth of multiple intermetallic compounds, including AuSn, AuSn₂, and AuSn₄. The

significant disparity in the diffusion rates of gold and tin leads to the Kirkendall effect, resulting

in the formation of voids that can compromise the mechanical integrity of the joint. A thorough

understanding of these kinetic processes, gained through well-defined experimental protocols

involving diffusion couples and advanced micro-analytical techniques, is essential for predicting

and ensuring the long-term reliability of Au-Sn interconnects in critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Au-Sn solid-state diffusion kinetics]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14725494#au-sn-
solid-state-diffusion-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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